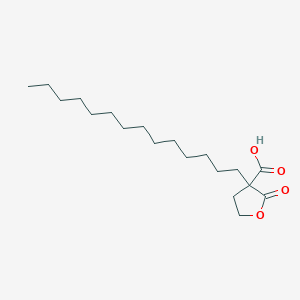
N-Propyl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl hydroperoxide is an organic compound with the molecular formula C₃H₈O₂. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the oxidation of n-propyl alcohol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C. The catalyst used can be a transition metal such as molybdenum or tungsten.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of hydrogen peroxide to n-propyl alcohol, followed by separation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can oxidize other organic compounds, often leading to the formation of alcohols, ketones, or aldehydes.
Reduction: It can be reduced to n-propyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Alcohols, ketones, and aldehydes.
Reduction: N-Propyl alcohol.
Substitution: Various substituted organic compounds.
Scientific Research Applications
N-Propyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: It is used in studies related to oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a polymerization initiator in the manufacture of plastics and resins.
Mechanism of Action
The mechanism of action of N-Propyl hydroperoxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparison with Similar Compounds
Tert-Butyl hydroperoxide: Another hydroperoxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone through the cumene process.
Ethylbenzene hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its specific reactivity and the types of products it forms. Its relatively simple structure makes it a versatile reagent in organic synthesis, and its ability to generate free radicals under mild conditions is particularly valuable in various chemical processes.
Properties
CAS No. |
6068-96-8 |
|---|---|
Molecular Formula |
C3H8O2 |
Molecular Weight |
76.09 g/mol |
IUPAC Name |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


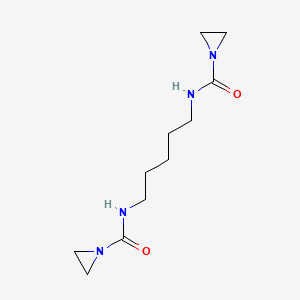

![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
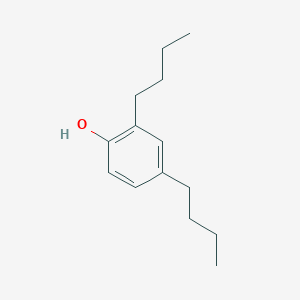
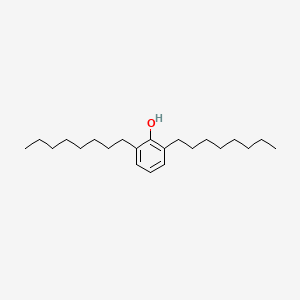
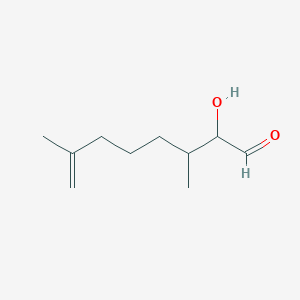


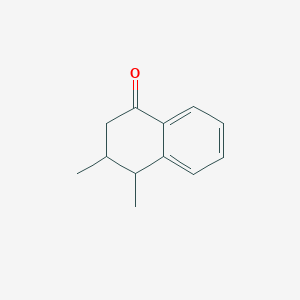
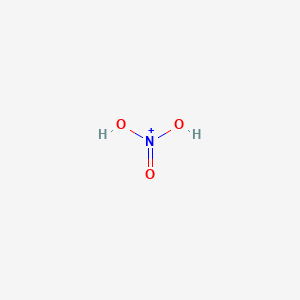
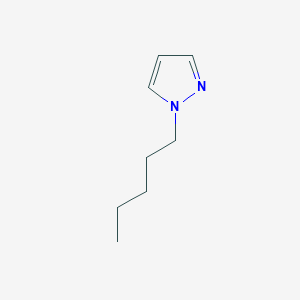
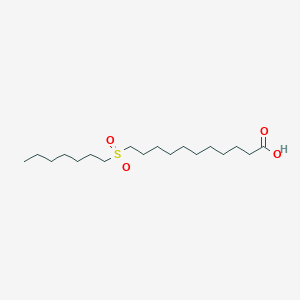
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
